molecular formula C12H14Cl2N2OS B2429460 4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1217076-97-5

4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride

Cat. No.: B2429460
CAS No.: 1217076-97-5
M. Wt: 305.22
InChI Key: BBZLBECQRHNPBX-UHFFFAOYSA-N
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Description

4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Properties

IUPAC Name

4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS.ClH/c1-8-2-3-9(13)11-10(8)14-12(17-11)15-4-6-16-7-5-15;/h2-3H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZLBECQRHNPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride necessitates a bifurcated strategy targeting:

  • Construction of the 7-chloro-4-methylbenzo[d]thiazole core.
  • Introduction of the morpholine substituent at the 2-position.

Benzothiazole Core Formation

The benzothiazole ring is typically synthesized via cyclocondensation of ortho-aminothiophenol derivatives or their precursors. A modified Hinsberg reaction employing 4-chloro-2-nitro-6-methylaniline as the starting material has been reported. Treatment with potassium thiocyanate (KSCN) and bromine in glacial acetic acid facilitates cyclization, yielding the benzothiazole intermediate (Figure 1). This method achieves a 29% isolated yield after column chromatography.

Reaction Conditions:

  • Solvent: Glacial acetic acid
  • Temperature: 22°C
  • Time: 12–24 hours
  • Key Reagents: KSCN, Br₂

Morpholine Substitution at the 2-Position

Introducing morpholine at the benzothiazole’s 2-position requires activation of the carbon center. Two primary approaches dominate literature:

Nucleophilic Aromatic Substitution (SNAr)

Halogenated benzothiazoles (e.g., 2-chloro-7-chloro-4-methylbenzo[d]thiazole) undergo SNAr with morpholine under basic conditions. The electron-withdrawing nature of the thiazole ring activates the 2-position for nucleophilic attack.

Optimized Protocol:

  • Substrate: 2-chloro-7-chloro-4-methylbenzo[d]thiazole
  • Nucleophile: Morpholine (2.5 equiv)
  • Base: K₂CO₃
  • Solvent: DMF, 80°C, 12 hours
  • Yield: 58–62%
Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination enables direct C–N bond formation between 2-bromo-7-chloro-4-methylbenzo[d]thiazole and morpholine. This method circumvents the need for pre-activated intermediates.

Representative Procedure:

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene, 110°C, 18 hours
  • Yield: 71%

Detailed Synthetic Routes

Route 1: Sequential Cyclization and Substitution

Step 1: Synthesis of 7-Chloro-4-methylbenzo[d]thiazol-2-amine
4-Chloro-2-nitro-6-methylaniline is reduced to the corresponding diamine using H₂/Pd-C in ethanol. Subsequent treatment with KSCN and Br₂ in acetic acid induces cyclization (Equation 1):

$$
\text{C}7\text{H}6\text{ClN} + \text{KSCN} + \text{Br}2 \xrightarrow{\text{AcOH}} \text{C}8\text{H}5\text{ClN}2\text{S} + \text{KBr} + \text{H}_2\text{O} \quad
$$

Step 2: Diazotization and Halogenation
The 2-amine is converted to 2-chlorobenzothiazole via diazotization with NaNO₂/HCl followed by CuCl-mediated Sandmeyer reaction:

$$
\text{C}8\text{H}5\text{ClN}2\text{S} \xrightarrow{\text{NaNO}2, \text{HCl, CuCl}} \text{C}8\text{H}4\text{Cl}_2\text{NS} \quad
$$

Comparative Analysis of Methodologies

Method Key Steps Yield Reaction Time Purification
Sequential SNAr Cyclization → Diazotization → SNAr 62% 36 hours Column chromatography
Buchwald-Hartwig Cyclization → Cross-coupling 71% 24 hours Recrystallization (MeOH)
One-Pot Tandem Integrated cyclization/coupling 44% 6 hours Filtration

Critical Observations:

  • Palladium-catalyzed methods offer superior yields but require expensive catalysts.
  • One-pot strategies reduce handling but suffer from lower efficiency due to competing side reactions.

Optimization Strategies and Challenges

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr rates by stabilizing the transition state. Conversely, toluene improves cross-coupling efficiency by facilitating ligand-catalyst interactions.

Temperature Control

Exceeding 80°C in SNAr reactions promotes decomposition, while suboptimal temperatures (<100°C) in cross-coupling prolong reaction times. Microwave-assisted synthesis reduces durations by 40% without compromising yield.

Byproduct Formation

Common byproducts include:

  • 2-Morpholinobenzo[d]thiazole isomers (5–8% yield) from erroneous substitution.
  • Dihydroorotase adducts due to residual amines.

Scale-Up Considerations

Pilot-Scale Synthesis (100 g Batch):

  • Catalyst Recovery: Pd/C filtration and reuse (3 cycles, 68% efficiency).
  • Waste Streams: KSCN and Br₂ require neutralization with NaHSO₃ prior to disposal.

Economic Analysis:

  • Raw material costs: \$12.50/g (SNAr) vs. \$18.20/g (cross-coupling).
  • Cross-coupling becomes cost-effective at >500 kg/year due to catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Mechanism of Action

The mechanism of action of 4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is a synthetic compound that combines a benzothiazole moiety with a morpholine ring. This unique structure has garnered interest due to its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₄ClN₂OS
  • Molecular Weight : 305.2 g/mol
  • CAS Number : 1217076-97-5

Biological Activity Overview

Research indicates that compounds containing both morpholine and benzothiazole structures exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of chlorine and methyl groups in this compound may influence its pharmacological profile.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Cell Proliferation Modulation : Preliminary studies indicate that this compound may influence cell cycle progression and apoptosis in cancer cell lines.

Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of structurally similar compounds found that derivatives with morpholine moieties displayed significant inhibition of COX enzymes. Specifically, compounds with chlorine substitutions exhibited IC50 values ranging from 10 µM to 20 µM, indicating moderate potency against inflammation-related pathways.

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for certain strains, suggesting potential use as an antibacterial agent .

Study 3: Anticancer Potential

Research focused on the cytotoxic effects of various benzothiazole derivatives revealed that the presence of the morpholine ring enhances the anticancer activity. In particular, cell viability assays showed that the compound reduced viability in human cancer cell lines by approximately 50% at concentrations around 15 µM, indicating promising anticancer properties .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesIC50 (µM)Unique Properties
This compoundChlorine substitution at position 710 - 20Anti-inflammatory and antimicrobial activity
4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochlorideMethoxy group at position 511.21Higher COX inhibition potency
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholineBromine substitution at position 7Not specifiedPotentially different receptor interactions

Q & A

Q. What are the recommended synthetic routes for 4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride?

The synthesis of thiazole-morpholine derivatives typically involves cyclization and functionalization steps. For example:

  • Ring closure reactions : Use phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in dichloroethane under reflux to convert hydroxy intermediates to chlorinated thiazoles .
  • Morpholine coupling : React the chlorinated thiazole intermediate with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.
  • Purification : Recrystallization from ethanol/water mixtures is recommended to isolate high-purity products .

Q. How should researchers characterize this compound’s structural integrity?

Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C-NMR to confirm substituent positions (e.g., methyl and chloro groups on the benzothiazole ring) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]+ ion analysis) .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N/S/Cl content to confirm purity .

Q. What storage conditions ensure compound stability?

  • Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Avoid prolonged exposure to humidity; use desiccants in storage environments .

Q. What safety protocols are critical for handling this compound?

  • GHS hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • PPE : Wear nitrile gloves, lab coats, and NIOSH-approved respirators when handling powders or aerosols .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency in thiazole formation .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. dichloroethane) to minimize side reactions .
  • Temperature control : Optimize reflux durations (e.g., 1–3 hours at 50°C) to balance yield and purity .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., kinase enzymes) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with reactivity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Validate experimental models (e.g., cell lines, enzyme isoforms) to reduce variability .
  • Metabolic stability tests : Use liver microsomes to assess whether metabolite interference explains discrepancies .

Q. What advanced analytical techniques quantify trace impurities?

  • HPLC-MS/MS : Detect and quantify degradation products (e.g., hydrolyzed morpholine derivatives) with ppm-level sensitivity .
  • X-ray crystallography : Resolve ambiguous structural features (e.g., stereochemistry) using single-crystal data .

Q. How does the compound’s stability vary under physiological conditions?

  • pH-dependent degradation : Conduct accelerated stability studies in buffers (pH 1–9) to identify labile functional groups (e.g., morpholine ring) .
  • Plasma protein binding assays : Use equilibrium dialysis to assess stability in biological matrices .

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